molecular formula C12H12ClNO2S2 B4286639 5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide

5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide

Cat. No.: B4286639
M. Wt: 301.8 g/mol
InChI Key: NGMXHRHXWMWIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound features a thiophene ring substituted with a sulfonamide group, a phenylethyl group, and a chlorine atom. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The chlorinated thiophene is reacted with sulfonamide precursors, such as sulfonyl chlorides, in the presence of a base like pyridine.

    Attachment of the Phenylethyl Group: The final step involves the nucleophilic substitution reaction where the phenylethylamine is introduced to the sulfonamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiolate are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-phenylethyl)-2-methoxybenzamide
  • 5-chloro-N-(2-phenylethyl)-2-methoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide exhibits unique properties due to the presence of the thiophene ring. This ring structure imparts distinct electronic and steric characteristics, influencing the compound’s reactivity and biological activity.

Properties

IUPAC Name

5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S2/c13-11-6-7-12(17-11)18(15,16)14-9-8-10-4-2-1-3-5-10/h1-7,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMXHRHXWMWIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide
Reactant of Route 5
5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide
Reactant of Route 6
Reactant of Route 6
5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.